![molecular formula C14H20ClN3O2S B2907347 N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide CAS No. 1089548-24-2](/img/structure/B2907347.png)
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the mu-opioid receptor, which plays a key role in the regulation of pain, reward, and addiction. In
作用机制
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide acts as a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that plays a key role in the regulation of pain, reward, and addiction. By blocking the mu-opioid receptor, N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide inhibits the downstream signaling pathways that are activated by opioid drugs. This leads to a reduction in the analgesic and addictive effects of opioids.
Biochemical and Physiological Effects:
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioid drugs, as well as the rewarding effects of drugs like morphine and cocaine. N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has also been shown to reduce the development of tolerance to opioid drugs, which is a major concern in the treatment of chronic pain.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to specifically investigate the effects of blocking this receptor, without interfering with other signaling pathways. However, N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has some limitations as well. It has a relatively short half-life, which can make it difficult to maintain stable levels in animal models. Additionally, N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has some off-target effects on other receptors, which can complicate the interpretation of results.
未来方向
There are many potential future directions for research on N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide and the mu-opioid receptor. One area of interest is the development of more selective and potent mu-opioid receptor antagonists. Additionally, there is a need for further research on the downstream effects of mu-opioid receptor blockade, particularly in the context of chronic pain and addiction. Finally, there is a growing interest in the use of N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide and other mu-opioid receptor antagonists as potential treatments for opioid addiction.
合成方法
The synthesis of N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide involves the reaction of 2-thiophen-2-ylpyrrolidine-1-carboxylic acid with 2-chloropropanoyl chloride and ethylenediamine. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been well-established and is widely used in the production of N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide for scientific research.
科学研究应用
N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has been used extensively in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. It is commonly used as a tool to selectively block the mu-opioid receptor and investigate its downstream effects. N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide has also been used in animal models to study the effects of opioid drugs and potential treatments for opioid addiction.
属性
IUPAC Name |
N-[2-(2-chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2S/c1-10(15)13(19)16-6-7-17-14(20)18-8-2-4-11(18)12-5-3-9-21-12/h3,5,9-11H,2,4,6-8H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHQHCPTRDCZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNC(=O)N1CCCC1C2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


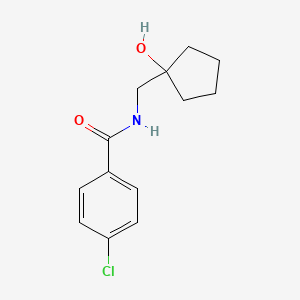
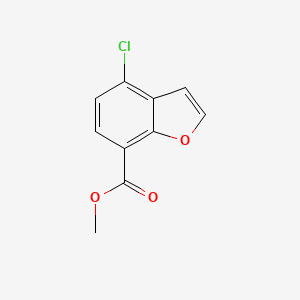
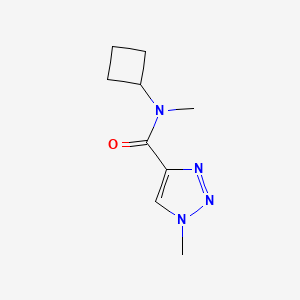
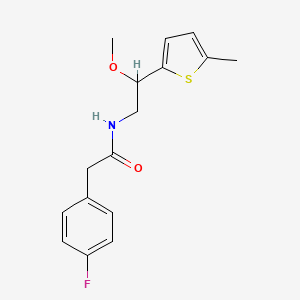
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2907275.png)
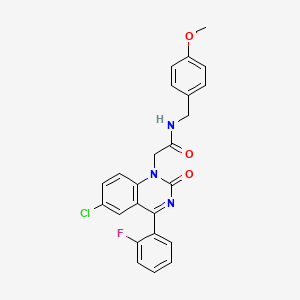
![Ethyl 2-oxo-2-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetate](/img/structure/B2907277.png)
![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/no-structure.png)
![2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2907279.png)
![3-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2907280.png)
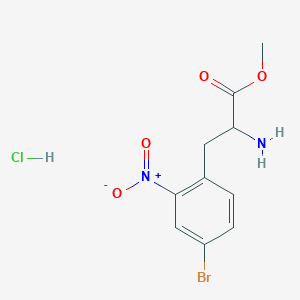
![5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2907285.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2907287.png)